molecular formula C3H6ClNO B054608 N-ethylcarbamoyl chloride CAS No. 41891-13-8

N-ethylcarbamoyl chloride

Cat. No.: B054608
CAS No.: 41891-13-8
M. Wt: 107.54 g/mol
InChI Key: PJLHXSBKGRJXHA-UHFFFAOYSA-N
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Description

N-ethylcarbamoyl chloride, also known as ethylcarbamic chloride, is a chemical compound with the molecular formula C3H6ClNO and a molecular weight of 107.54 g/mol . It is primarily used in research and development settings, particularly in the synthesis of various organic compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-ethylcarbamoyl chloride are not well-documented in the literature. Carbamoyl chlorides are known to be reactive and can participate in various biochemical reactions. They can interact with different biomolecules, such as proteins and enzymes, through their carbonyl and chloride groups .

Cellular Effects

Chloride ions are known to play vital roles in cellular physiology, including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, and regulation of cell volume .

Molecular Mechanism

Carbamoyl chlorides are known to undergo nucleophilic substitution reactions, where the chloride ion is replaced . This could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of carbamoyl chlorides are known to be influenced by factors such as temperature, pH, and the presence of nucleophiles .

Metabolic Pathways

Carbamoyl chlorides are known to participate in various biochemical reactions, which could potentially involve enzymes or cofactors .

Transport and Distribution

Chloride ions are known to be transported by various transporters, such as the Na±K±2Cl- cotransporter .

Subcellular Localization

The localization of RNAs and proteins within cells is known to be regulated by various factors, including targeting signals and post-translational modifications .

Preparation Methods

N-ethylcarbamoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield . Industrial production methods often involve similar processes but on a larger scale, with additional steps to purify the final product.

Chemical Reactions Analysis

N-ethylcarbamoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-ethylcarbamoyl chloride has several applications in scientific research:

Comparison with Similar Compounds

N-ethylcarbamoyl chloride can be compared with other carbamoyl chlorides, such as:

  • N-methylcarbamoyl chloride
  • N-propylcarbamoyl chloride
  • N-butylcarbamoyl chloride

Compared to these compounds, this compound is unique due to its specific reactivity and the types of products it forms. Its ethyl group provides distinct steric and electronic properties that influence its behavior in chemical reactions .

Biological Activity

N-Ethylcarbamoyl chloride is a significant compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores the synthesis, biological activities, and applications of this compound, supported by case studies and research findings.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of ethylamine with phosgene or carbonyl chloride. The general reaction can be represented as follows:

Ethylamine+PhosgeneN Ethylcarbamoyl Chloride+HCl\text{Ethylamine}+\text{Phosgene}\rightarrow \text{N Ethylcarbamoyl Chloride}+\text{HCl}

This compound is characterized by its reactivity, which allows it to form derivatives with potential biological activity.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a study synthesized several benzamide derivatives from N-ethyl-N-(ethylcarbamoyl)benzamide and tested their activity against the MCF-7 breast cancer cell line. The results indicated that one of the compounds had an IC50 value of 3.41 µM, outperforming the reference drug 5-fluorouracil (IC50 = 8.15 µM) . This suggests that modifications of the N-ethylcarbamoyl structure can enhance anticancer activity.

CompoundIC50 (µM)Reference Drug IC50 (µM)
2,4-Dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide3.418.15

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties. Studies indicate that certain carbamates derived from this compound show promising activity against various bacterial strains and fungi . The mechanism often involves inhibition of key metabolic pathways in pathogens.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. For example, its derivatives can inhibit receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival . Additionally, the reactivity of the carbamoyl group allows for further modifications leading to enhanced potency.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : A detailed study synthesized several derivatives based on this compound and evaluated their cytotoxicity using the MTT assay. The findings revealed that specific substitutions on the benzamide moiety significantly increased cytotoxicity compared to traditional chemotherapeutics .
  • Antimicrobial Testing : In another investigation, derivatives were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

IUPAC Name

N-ethylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c1-2-5-3(4)6/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLHXSBKGRJXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488724
Record name Ethylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41891-13-8
Record name Ethylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylcarbamoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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